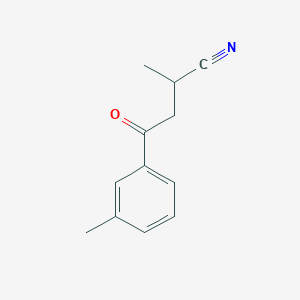![molecular formula C9H10N4O3 B1428031 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250695-77-2](/img/structure/B1428031.png)
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a carboxylic acid group, and a 1,2-oxazole ring. These functional groups are common in many biologically active compounds and materials with interesting properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 1,2-oxazole ring, and the carboxylic acid group. The presence of these groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by its functional groups. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions . The carboxylic acid group is acidic and can undergo typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Synthesis and Transformations
- Synthesis and Derivatives : Research by Prokopenko et al. (2010) involved the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These compounds, which are closely related to the target compound, were used for further transformations, including introducing highly basic aliphatic amines and oxazol-2-yl moieties into the oxazole ring (Prokopenko, S. Pil'o, A. N. Vasilenko, & V. Brovarets, 2010).
Structural Analysis and Properties
- Structure Determination : Shtabova et al. (2005) focused on determining the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally similar to the one . This study used both experimental and quantum-chemical methods, providing insights into the molecular structure and properties (O. V. Shtabova et al., 2005).
Antimicrobial Activity
- Antimicrobial Properties : Research by Holla et al. (2005) on derivatives of 1,2,3-triazoles, including compounds similar to the target molecule, revealed their potential antimicrobial activity. This study highlights the relevance of these compounds in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
Anticancer Activity
- Anticancer Potential : A study by Dong et al. (2017) synthesized new triazole derivatives, including 1-aryl-4-[(aziridine-1-yl)diarylmethyl]-5-methyl-1H-1,2,3-triazole, and evaluated their anticancer activity. This indicates the potential use of similar triazole compounds in cancer research (Hong-Ru Dong, Jian-Guo Wu, & Zhong-Lian Gao, 2017).
Luminescence in Complexes
- Luminescent Properties : Zhao et al. (2014) explored the synthesis of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives (like the one ) and found interesting luminescent properties. This research suggests potential applications in materials science (Hong Zhao et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-3-7(11-16-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVUZHMNCQXAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C(=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)
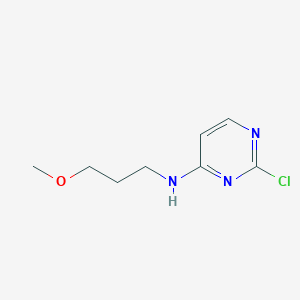


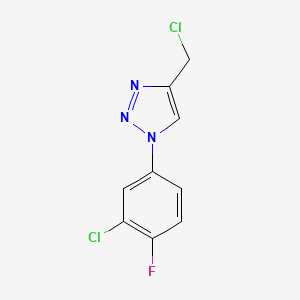
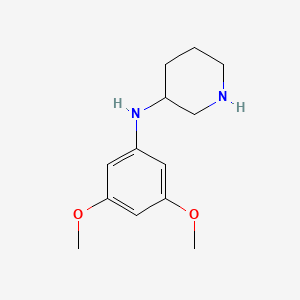
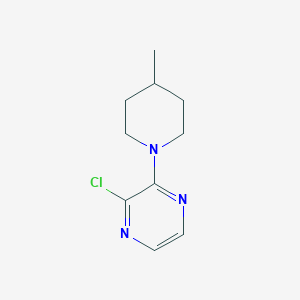
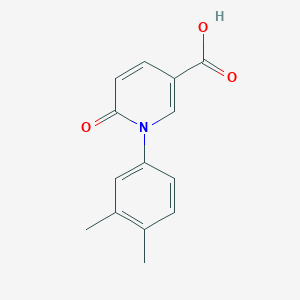

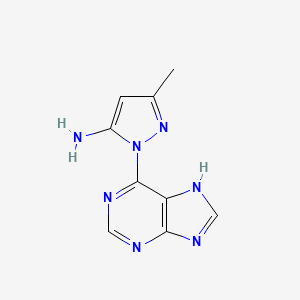
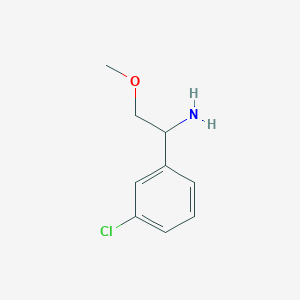
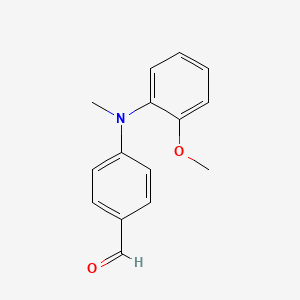
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
